N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound with the molecular formula C17H12F6N2S2 and a molecular weight of 422.41 . This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with trifluoromethyl and trifluorophenyl groups. The presence of these fluorinated groups imparts unique chemical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2,4,6-trifluorobenzaldehyde in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the thiazolidine ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process in an industrial context would likely involve advanced separation techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the replacement of fluorine atoms with various nucleophiles, leading to a diverse array of derivatives .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another fluorinated compound with applications in surface modification and organic synthesis.
3-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, this compound is similar in its fluorinated aromatic structure.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its combination of a thiazolidine ring and multiple fluorinated aromatic groups. This structure imparts distinct chemical properties, such as high stability and lipophilicity, making it particularly valuable in applications requiring robust and versatile compounds .
Properties
Molecular Formula |
C17H12F6N2S2 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C17H12F6N2S2/c18-10-7-12(19)14(13(20)8-10)15-25(4-5-27-15)16(26)24-11-3-1-2-9(6-11)17(21,22)23/h1-3,6-8,15H,4-5H2,(H,24,26) |
InChI Key |
CLVLFDRKMMENFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
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